molecular formula C10H5BrO2 B11871769 3-Bromo-1,2-naphthoquinone CAS No. 7474-83-1

3-Bromo-1,2-naphthoquinone

Cat. No.: B11871769
CAS No.: 7474-83-1
M. Wt: 237.05 g/mol
InChI Key: ZUAIQPLHNIKQPF-UHFFFAOYSA-N
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Description

3-Bromo-1,2-naphthoquinone is an organic compound belonging to the naphthoquinone family It is characterized by the presence of a bromine atom at the third position and two carbonyl groups at the first and second positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,2-naphthoquinone can be synthesized through the bromination of 1,2-naphthoquinone. The reaction typically involves the use of bromine or N-bromosuccinimide as the brominating agent. The reaction is carried out in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,2-naphthoquinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols for substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions, while reducing agents like sodium borohydride are employed for reduction reactions. Cycloaddition reactions often require catalysts and specific temperature conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions include substituted naphthoquinone derivatives, hydroquinones, and various cyclic compounds. These products have significant potential in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 3-Bromo-1,2-naphthoquinone involves its ability to undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer and antimicrobial agent. The compound can also interact with specific molecular targets, such as enzymes and proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

7474-83-1

Molecular Formula

C10H5BrO2

Molecular Weight

237.05 g/mol

IUPAC Name

3-bromonaphthalene-1,2-dione

InChI

InChI=1S/C10H5BrO2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H

InChI Key

ZUAIQPLHNIKQPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)C2=O)Br

Origin of Product

United States

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